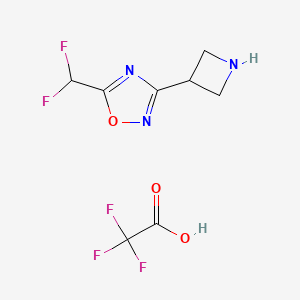
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is then introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce azetidine derivatives .
Applications De Recherche Scientifique
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- 3-(Azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- (Azetidin-3-yl)methyl acetate, trifluoroacetic acid
Uniqueness
The presence of both the difluoromethyl group and the oxadiazole ring enhances its reactivity and stability, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F5N3O3 |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3O.C2HF3O2/c7-4(8)6-10-5(11-12-6)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9H,1-2H2;(H,6,7) |
Clé InChI |
PYFQSFDHUVTXDY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NOC(=N2)C(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13588403.png)
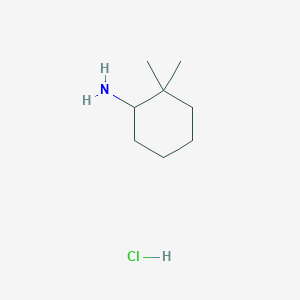
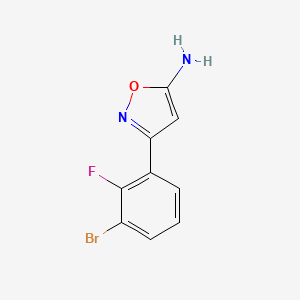

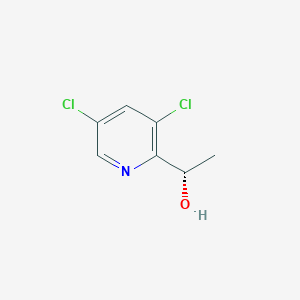


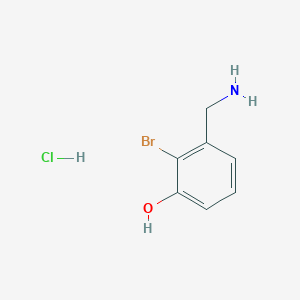

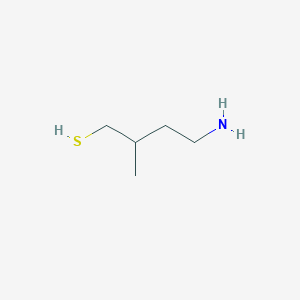
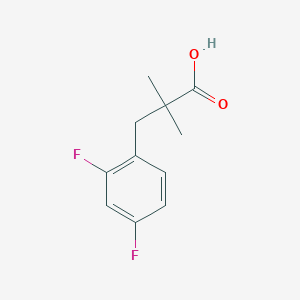
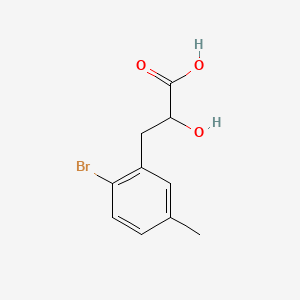
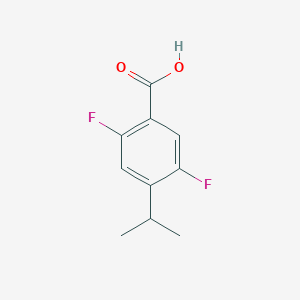
![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)
